N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide
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Overview
Description
N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound that features a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide typically involves multiple steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or acid under acidic conditions.
Chlorination: The benzoxazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated benzoxazole is coupled with 4-chloro-3-nitroaniline under basic conditions to form the intermediate product.
Reduction and Thionation: The nitro group is reduced to an amine, followed by thionation using reagents like thiophosgene to introduce the carbamothioyl group.
Final Coupling: The final step involves coupling the intermediate with 3,4-dimethylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.
Reduction: Reduction reactions can target the nitro group in the intermediate stages of synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products include various oxidized derivatives of the benzoxazole moiety.
Reduction: Products include the corresponding amines.
Substitution: Products include substituted derivatives where the chloro groups are replaced by nucleophiles.
Scientific Research Applications
N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzoxazole core, which is known for various biological activities.
Materials Science: Use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Industrial Chemistry: Application in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide
- N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide
Uniqueness
N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide is unique due to the presence of both chloro and carbamothioyl groups, which can enhance its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S/c1-12-3-4-14(9-13(12)2)21(29)28-23(31)26-16-6-7-18(25)17(11-16)22-27-19-10-15(24)5-8-20(19)30-22/h3-11H,1-2H3,(H2,26,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNIPCGXOOGZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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